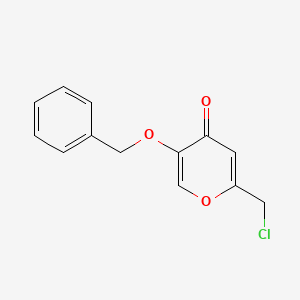

5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one

Overview

Description

5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This specific compound features a benzyloxy group at the 5-position, a chloromethyl group at the 2-position, and a pyran-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one typically involves the following steps:

Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-hydroxy-2H-pyran-2-one.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one typically involves the following steps:

- Protection of Hydroxyl Group: Kojic acid is treated with benzyl bromide in the presence of a base (e.g., potassium carbonate) to protect the hydroxyl group as a benzyl ether.

- Chloromethylation: The resulting compound undergoes chloromethylation using thionyl chloride to introduce the chloromethyl group at the 2-position.

This synthetic pathway not only showcases the compound's versatility but also its potential as an intermediate in organic synthesis .

Organic Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols, enhancing its utility in synthesizing complex organic molecules.

Research has indicated that this compound exhibits potential biological activities , such as:

- Antimicrobial Properties: Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth, particularly through mechanisms involving enzyme inhibition (e.g., glutathione S-transferase) that modulate cellular signaling pathways .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential use in drug development:

- Enzyme Inhibition: The interaction with various enzymes suggests that it could lead to novel therapeutic agents targeting specific diseases.

- Drug Design: Its structural features allow for modifications that can enhance efficacy and reduce toxicity in potential drug candidates .

Case Studies

-

Antileukemic Activity:

A study highlighted the antileukemic properties of certain 5-hydroxy-2-hydroxymethyl-4-pyranone derivatives, indicating that modifications similar to those found in this compound may yield compounds with significant anticancer activities . -

Microbial Biotransformation:

Research on microbial biotransformation has shown that compounds related to this compound can influence metabolic pathways in fungi, providing insights into their potential applications in biotechnology and pharmacology .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chloromethyl groups can participate in binding interactions, while the pyranone core may be involved in catalytic or structural roles. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-(Benzyloxy)-2-methyl-4H-pyran-4-one: Similar structure but with a methyl group instead of a chloromethyl group.

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Contains a hydroxymethyl group instead of a chloromethyl group.

5-(Benzyloxy)-2-(bromomethyl)-4H-pyran-4-one: Features a bromomethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one imparts unique reactivity compared to its analogs. This allows for specific chemical transformations and interactions that are not possible with other substituents, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores its biological activity based on available research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound's structure features a pyran ring with a benzyloxy group and a chloromethyl substituent. This unique combination enhances its reactivity and biological potential. The molecular formula is , and its CAS number is 89539-54-8 .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can alter the structure and function of proteins and nucleic acids, affecting various biochemical pathways.

Antimicrobial Activity

Research has indicated that similar pyran derivatives exhibit antimicrobial properties. For instance, derivatives of 4H-pyran have shown effectiveness against Gram-positive bacteria. The presence of the chloromethyl group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that certain pyran derivatives can inhibit the growth of cancer cells. For example, compounds related to the 4H-pyran scaffold have been tested against HCT-116 colorectal cancer cells, showing significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like ampicillin . The mechanism involves inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .

Antioxidant Activity

The antioxidant properties of this compound are supported by studies showing that pyran derivatives can scavenge free radicals effectively. The DPPH scavenging assay results indicate strong antioxidant activity comparable to established antioxidants like BHT (butylated hydroxytoluene) .

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluated several 4H-pyran derivatives for their antibacterial effects against various pathogens. Compounds demonstrated lower IC50 values than traditional antibiotics, suggesting potential for development as new antimicrobial agents .

- Cytotoxicity Assays : In a comparative study, this compound was tested against HCT-116 cells. Results indicated that it induced apoptosis through caspase activation, confirming its role as a possible anticancer agent .

- Antioxidant Evaluation : The reducing power of the compound was assessed using the FRAP assay, showing effective radical scavenging capabilities with EC50 values comparable to known antioxidants .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Hydroxy-4H-pyran derivatives | Moderate | High | Moderate |

| Other pyran derivatives | Variable | Low to Moderate | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via chlorination of its hydroxymethyl precursor. For example, 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one reacts with thionyl chloride (SOCl₂) at 0°C, followed by stirring at room temperature. This yields 96% of the chlorinated product after washing with petroleum ether and acetone . Optimization focuses on controlling reaction temperature and stoichiometry to avoid over-chlorination or decomposition.

Q. How is the structure of this compound characterized in synthetic workflows?

Key characterization methods include:

- NMR spectroscopy : To confirm the benzyloxy group (δ 7.3–7.5 ppm for aromatic protons) and chloromethyl moiety (δ 4.5–4.8 ppm for CH₂Cl).

- Mass spectrometry : To verify molecular ion peaks (e.g., m/z ≈ 280 for C₁₃H₁₁ClO₃).

- X-ray crystallography : Used in related pyranone derivatives to resolve stereochemistry and confirm substituent positions .

Q. What are the stability considerations for this compound under laboratory storage conditions?

While specific data for this compound is limited, analogs like 3-hydroxy-2-methyl-4H-pyran-4-one are stable under recommended storage (dry, 2–8°C, inert atmosphere). Stability is likely enhanced by avoiding moisture and strong oxidizers, as the chloromethyl group may hydrolyze in aqueous conditions .

Advanced Research Questions

Q. How does this compound serve as a key intermediate in drug discovery?

The chloromethyl group enables functionalization via nucleophilic substitution. For instance:

- Antitumor agents : React with thiol-containing heterocycles (e.g., 2-thioxonicotinonitrile) to form derivatives with predicted protein-binding motifs, as shown in in silico studies targeting oncogenic pathways .

- Antimicrobial polymers : The compound is acrylated to form monomers for polymerization, yielding materials with biofilm-inhibiting properties .

Q. What experimental strategies address contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from differences in:

- Substituent positioning : Compare analogs with benzyloxy vs. methoxy groups to assess steric/electronic effects.

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for metabolite interference.

- Computational modeling : Use molecular docking to validate target engagement hypotheses when in vitro data is inconsistent .

Q. How can the reactivity of the chloromethyl group be leveraged for regioselective modifications?

Selective reactions include:

- Nucleophilic substitution : React with amines (e.g., NH₃ in ethanol) to form aminomethyl derivatives, avoiding competing elimination by using polar aprotic solvents like DMF .

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by first converting –CH₂Cl to –B(OH)₂ via Miyaura borylation .

Q. What safety protocols are critical when handling this compound in vitro?

- Respiratory protection : Use NIOSH-approved P95 respirators for airborne particles.

- Skin/eye protection : Wear nitrile gloves and goggles, as chloromethyl groups may irritate mucous membranes .

- Waste disposal : Neutralize residual chloride via aqueous NaOH treatment before disposal .

Q. Methodological Challenges and Solutions

Q. How to resolve low yields in large-scale syntheses of this compound?

Common issues and fixes:

- Byproduct formation : Use excess SOCl₂ (1.5 eq.) and monitor reaction progress via TLC.

- Purification difficulties : Employ column chromatography with ethyl acetate/hexane gradients to separate chlorinated product from unreacted precursor .

Q. What computational tools predict the pharmacokinetic properties of derivatives?

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. For example, derivatives with logP > 3 may exhibit poor solubility, necessitating prodrug strategies .

- Molecular dynamics : Simulate interactions with targets like DNA gyrase (for antimicrobial activity) to prioritize synthetic targets .

Q. How to design analogs with improved metabolic stability?

Properties

IUPAC Name |

2-(chloromethyl)-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNXHQOSBORUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395269 | |

| Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89539-54-8 | |

| Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.